N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide
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Overview
Description
“N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide” is a chemical compound that belongs to the class of quinolones . Quinolones are aza-heterocyclic compounds that consist of a fused benzene ring and a 2(1H)-pyridone moiety . They are known for their pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of related compounds often involves reactions with 4-hydroxyquinolin-2(1H)-one . For example, one methodology involves a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This method is notable for its clean reaction profile and straightforward procedure .Molecular Structure Analysis
Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles .Scientific Research Applications
Synthesis of Heterocycles
The compound is a type of 4-hydroxy-2-quinolone, which has been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities .
Antimicrobial Activity
Some α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties have shown potential antimicrobial activity . These compounds were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .
Anti-Alzheimer Activity
Quinoline derivatives have been studied for their potential anti-Alzheimer activity . This makes them valuable in drug research and development .
Antidiabetic Activity
Quinoline derivatives have also been explored for their antidiabetic properties . This opens up new possibilities for the treatment of diabetes .
Anti-Inflammatory Activity
The anti-inflammatory properties of quinoline derivatives have been investigated . This could potentially lead to the development of new anti-inflammatory drugs .
Antituberculosis Activity
Quinoline derivatives have shown potential antituberculosis activity . This could be beneficial in the fight against tuberculosis .
Anticancer Activity
Quinoline derivatives have been studied for their potential anticancer activities . This could lead to the development of new cancer therapies .
Antioxidant Activity
Quinoline derivatives have demonstrated antioxidant activities . This could potentially lead to the development of new antioxidant drugs .
Mechanism of Action
While the exact mechanism of action for “N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide” is not specified in the search results, related quinolone compounds have been used in drug research and development due to their interesting pharmaceutical and biological activities .
Future Directions
The future directions for “N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide” and related compounds could involve further exploration of their synthesis and applications in medicinal chemistry and drug discovery . Their potential as antimicrobial agents could also be a promising area of research .
properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-7-8-15-11-17(21(25)23-19(15)14(13)2)9-10-22-20(24)16-5-4-6-18(12-16)26-3/h4-8,11-12H,9-10H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIDXHMMDIQZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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